molecular formula C11H12N2O2 B579835 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 18502-18-6

3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Katalognummer B579835
CAS-Nummer: 18502-18-6
Molekulargewicht: 204.229
InChI-Schlüssel: ZHXHNDUVHOZKCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . These compounds have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the core structure of the compound, consists of a pyrrole ring fused with a pyridine ring . The exact structure of “3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” is not available in the search results.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy: FGFR Inhibitors

3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are implicated in various types of cancers, and abnormal activation of the FGFR signaling pathway can lead to cancer progression. Compounds like 4h , derived from this class, have shown potent inhibitory activity against FGFR1-4, making them promising candidates for cancer therapy .

Breast Cancer Treatment

In the context of breast cancer, specific derivatives of this compound have demonstrated efficacy in inhibiting the proliferation of breast cancer cells (4T1 cell line) and inducing apoptosis . This suggests a potential application in developing treatments that target breast cancer cell growth and survival .

Anti-Metastatic Properties

The same derivatives have also been evaluated for their ability to inhibit the migration and invasion of breast cancer cells . This indicates a potential role in preventing metastasis, which is the spread of cancer from one part of the body to another .

Diabetes Management

Some studies have suggested that compounds related to 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid may have applications in managing diabetes . They could potentially reduce blood glucose levels, which would be beneficial in treating conditions like hyperglycemia and diabetes-related complications .

Cardiovascular Disease Treatment

By reducing blood glucose levels, these compounds may also have a role in treating cardiovascular diseases. Elevated blood glucose can lead to conditions such as hypertension and hyperlipidemia, which are risk factors for heart disease .

JAK Inhibition for Autoimmune Disorders

Derivatives of this compound have been explored for their inhibitory effects on Janus kinases (JAK), which are enzymes involved in the signaling pathways of various cytokines . Inhibition of JAK can be therapeutic in autoimmune disorders where cytokine signaling is dysregulated .

Zukünftige Richtungen

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives could involve further development of these compounds as FGFR inhibitors for cancer therapy . The low molecular weight of compound 4h makes it an appealing lead compound for subsequent optimization .

Eigenschaften

IUPAC Name

3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-8(4-5-10(14)15)9-3-2-6-12-11(9)13-7/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXHNDUVHOZKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677988
Record name 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

CAS RN

18502-18-6
Record name 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.